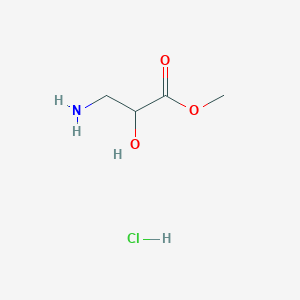

Methyl 3-amino-2-hydroxypropanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGYHFYSWICSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186393-00-0 | |

| Record name | methyl 3-amino-2-hydroxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-amino-2-hydroxypropanoate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-hydroxypropanoate hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis, serves as a critical intermediate for a variety of active pharmaceutical ingredients (APIs). Its stereospecific structure, featuring both a hydroxyl and an amino group, makes it an invaluable synthon, particularly in the development of chiral drugs where enantiomeric purity is paramount for therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the prevalent synthetic routes to this compound, focusing on the esterification of L-serine. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will delve into the mechanistic underpinnings, comparative analysis of common methodologies, detailed experimental protocols, and critical safety considerations, all grounded in authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of enantiomerically pure amino acid derivatives is a cornerstone of modern drug development. This compound, often referred to as L-serine methyl ester hydrochloride when derived from L-serine, is a prime example of such a crucial intermediate.[1] Its utility is demonstrated in the synthesis of beta-blockers for cardiovascular conditions, as well as in the construction of complex antibiotics and other therapeutic agents where precise molecular architecture dictates biological activity.[2] The hydrochloride salt form enhances the compound's stability and solubility in various reaction media, facilitating its use in subsequent synthetic steps.

This guide will focus on the three most industrially and academically relevant methods for its synthesis via the esterification of L-serine:

-

Method A: Thionyl Chloride-Mediated Esterification

-

Method B: Fischer Esterification with Hydrogen Chloride

-

Method C: Trimethylchlorosilane (TMSCl)-Mediated Esterification

Each method will be evaluated based on efficiency, safety, scalability, and the purity of the resulting product.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is often a balance between yield, reaction conditions, cost, and safety. The following table provides a high-level comparison of the three primary methods discussed in this guide.

| Parameter | Method A: Thionyl Chloride | Method B: Fischer (HCl) | Method C: TMSCl |

| Reagent | Thionyl Chloride (SOCl₂) in Methanol | Anhydrous HCl in Methanol | Trimethylchlorosilane (TMSCl) in Methanol |

| Typical Yield | Excellent (>90%) | Good to Excellent (80-95%) | Good to Excellent (85-98%) |

| Reaction Conditions | Low to moderate temp. (0-40°C) | Reflux temperature | Room temperature |

| Key Advantages | High yield, efficient, widely used | Cost-effective, straightforward | Mild conditions, simple workup |

| Key Disadvantages | Toxic & corrosive reagent, byproduct disposal | Requires anhydrous HCl gas or solution | Moisture sensitive reagent |

| Scalability | Proven for industrial scale | Scalable, but handling HCl gas can be challenging | Suitable for lab scale, scalability can be costly |

Mechanistic Insights: The "Why" Behind the Chemistry

Understanding the reaction mechanism is critical for troubleshooting, optimization, and ensuring the safety of a chemical process. While all three methods achieve the same net transformation—the esterification of a carboxylic acid—the pathways differ significantly.

The Role of Thionyl Chloride: In Situ Acid Catalyst Generation

A common misconception is that thionyl chloride directly converts the carboxylic acid to an acyl chloride, which is then esterified. In the presence of a large excess of methanol as the solvent, the primary reaction is between thionyl chloride and methanol to generate methyl chlorosulfite and, more importantly, anhydrous hydrogen chloride (HCl) in situ. This generated HCl then acts as the catalyst for a classic acid-catalyzed Fischer esterification.

The key steps are:

-

Generation of HCl: SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl

-

Protonation of the Carbonyl: The carboxylic acid oxygen of serine is protonated by the newly formed HCl, activating the carbonyl carbon for nucleophilic attack.

-

Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Proton Transfer and Water Elimination: A proton is transferred to one of the hydroxyl groups, which is then eliminated as water, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester.

-

Amine Protonation: The basic amino group is protonated by the excess HCl in the solution to form the stable hydrochloride salt.

Caption: Mechanism of Thionyl Chloride-Mediated Esterification.

Fischer Esterification: The Classic Approach

This method involves bubbling anhydrous HCl gas through a suspension of L-serine in methanol or using a pre-prepared solution of HCl in methanol.[3] The mechanism is identical to the esterification steps outlined above, with the primary difference being the source of the acid catalyst.

Trimethylchlorosilane (TMSCl): A Mild Alternative

The TMSCl/methanol system is a convenient and mild method for esterification.[4][5] Similar to the thionyl chloride method, TMSCl reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification.

Reaction: (CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl

This method's primary advantage is its mildness, as the reaction proceeds efficiently at room temperature, which can be beneficial for sensitive substrates.[4]

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis. All operations involving corrosive and volatile reagents should be performed in a certified chemical fume hood.

Method A: Thionyl Chloride-Mediated Esterification (Industrial & Lab Adaptation)

This method is highly efficient and scalable, making it a preferred choice in many industrial settings.[6]

Materials:

-

L-Serine (1.0 eq)

-

Anhydrous Methanol (approx. 6-10 mL per gram of L-Serine)

-

Thionyl Chloride (SOCl₂) (1.2-1.5 eq)

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases).

-

Reagent Preparation: Charge the flask with anhydrous methanol and cool the flask to 0-5°C using an ice-water bath.

-

Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled methanol via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition, as the reaction is exothermic.

-

Substrate Addition: Once the thionyl chloride addition is complete, add L-serine to the solution in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40°C and maintain this temperature for 24-48 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.

-

Crystallization: The resulting crude product, often an oil or a semi-solid, can be crystallized. While some industrial processes achieve crystallization by cooling the reaction mixture directly, a common laboratory practice is to dissolve the residue in a minimum amount of hot methanol and then add a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed.[7] Cool the mixture to 0-4°C to facilitate complete crystallization.

-

Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Caption: Workflow for Thionyl Chloride-Mediated Synthesis.

Method C: Trimethylchlorosilane (TMSCl)-Mediated Esterification

This method offers the advantage of mild reaction conditions and a simpler setup.[4]

Materials:

-

L-Serine (1.0 eq)

-

Anhydrous Methanol (approx. 10 mL per gram of L-Serine)

-

Trimethylchlorosilane (TMSCl) (2.0 eq)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-serine in anhydrous methanol.

-

TMSCl Addition: Slowly add trimethylchlorosilane to the suspension at room temperature.

-

Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction is typically monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.

-

Purification: The product can be purified by recrystallization as described in Method A.

Product Validation: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed. The data below serves as a benchmark for product validation.

Spectroscopic Data

| Technique | Characteristic Peaks and Assignments |

| ¹H NMR (D₂O) | δ ~4.3 ppm (t, 1H, -CH(OH)-) δ ~3.9 ppm (d, 2H, -CH₂-NH₃⁺) δ ~3.8 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (D₂O) | δ ~171 ppm (C=O, ester) δ ~68 ppm (-CH(OH)-) δ ~58 ppm (-CH₂-OH) δ ~53 ppm (-OCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad, O-H stretch) ~3000-2800 cm⁻¹ (broad, N-H stretch of NH₃⁺) ~1740 cm⁻¹ (strong, C=O stretch of ester) ~1100 cm⁻¹ (C-O stretch) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

The FT-IR spectrum confirms the presence of the key functional groups. A strong, broad absorption around 3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration. The broad absorption in the 3000-2800 cm⁻¹ region is indicative of the stretching vibrations of the protonated amine (-NH₃⁺). A very strong and sharp peak around 1740 cm⁻¹ is the most telling signal, corresponding to the carbonyl (C=O) stretch of the newly formed ester group.[8][9]

Safety and Handling: A Prerequisite for Synthesis

The reagents used in these syntheses are hazardous and must be handled with appropriate safety precautions.

| Reagent | Key Hazards | Recommended Handling Practices |

| Thionyl Chloride (SOCl₂) | Highly corrosive, toxic by inhalation, reacts violently with water. | Always handle in a fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. Ensure no contact with water or moisture. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills. |

| Trimethylchlorosilane (TMSCl) | Flammable, corrosive, moisture sensitive. | Handle in a fume hood away from ignition sources. Use moisture-free glassware and reagents. Wear appropriate PPE. |

| Anhydrous HCl | Highly corrosive, severe respiratory irritant. | Handle only in a well-ventilated fume hood. Use a gas trap when bubbling HCl gas. Wear appropriate PPE, including acid-resistant gloves and a face shield.[2] |

| Methanol (CH₃OH) | Flammable, toxic if ingested, inhaled, or absorbed through the skin. | Use in a well-ventilated area, away from ignition sources. Avoid contact with skin and eyes. Wear appropriate gloves and eye protection.[6] |

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion: Selecting the Optimal Path Forward

The synthesis of this compound is a well-established and critical process in pharmaceutical development. This guide has detailed three robust methods, each with distinct advantages and considerations.

-

The thionyl chloride method stands out for its high efficiency and proven scalability, making it a workhorse for both academic and industrial labs despite the hazardous nature of the reagent.

-

The classic Fischer esterification with HCl is a cost-effective alternative, though handling anhydrous HCl gas can present logistical challenges.

-

The trimethylchlorosilane (TMSCl) method provides a mild and convenient option, particularly suitable for smaller-scale syntheses or when dealing with sensitive substrates.

The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety infrastructure, and cost. By understanding the mechanistic principles and practical considerations outlined in this guide, scientists and drug development professionals can confidently select and execute the most appropriate synthetic strategy to access this valuable chiral building block.

References

- MySkinRecipes. (n.d.). Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride.

- ResearchGate. (n.d.). FT-IR spectrum of LSMEHCl. [Image attached to a research article].

- Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

- ResearchGate. (n.d.). IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Image attached to a research article].

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). Retrieved from [Link]

- Google Patents. (n.d.). US3742034A - Process for the purification of l-serine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methanol's Safety Profile and Handling Best Practices. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Retrieved from [Link]

- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

-

PubMed. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

SpectraBase. (n.d.). L-Serine methyl ester hydrochloride. Retrieved from [Link]

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). l-Serine methyl ester hydrochloride. National Institutes of Health. Retrieved from [Link]

-

NIST WebBook. (n.d.). L-serine, methyl ester, hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). L-Serine methyl ester hydrochloride | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-serine methyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]

- 9. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 3-amino-2-hydroxypropanoate Hydrochloride for Advanced Research Applications

This document provides an in-depth technical examination of Methyl 3-amino-2-hydroxypropanoate hydrochloride, a versatile chiral building block pivotal in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data to offer field-proven insights into the compound's properties, characterization, synthesis, and handling. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of isoserine. Its structure incorporates a primary amine, a secondary hydroxyl group, and a methyl ester, making it a trifunctional molecule with significant synthetic potential. The hydrochloride form enhances stability and aqueous solubility, simplifying its use in various reaction media.

Nomenclature and Identifiers

A clear identification is the foundation of any rigorous scientific work. The compound is recognized by several identifiers across chemical databases and regulatory bodies.

| Identifier | Value | Source |

| CAS Number | 186393-00-0 | [1][2][3][4] |

| IUPAC Name | methyl 3-amino-2-hydroxypropanoate;hydrochloride | [1] |

| Molecular Formula | C₄H₁₀ClNO₃ | [1][4] |

| SMILES | COC(=O)C(CN)O.Cl | [1][4][5] |

| InChIKey | VHMGYHFYSWICSP-UHFFFAOYSA-N | [1] |

Chemical Structure

The spatial arrangement of functional groups is critical to the molecule's reactivity and its utility as a chiral synthon.

Caption: 2D Structure of this compound.

Core Physicochemical Data

The following table summarizes key physical and computed properties essential for experimental design, from calculating molar equivalents to predicting solubility behavior.

| Property | Value | Source |

| Molecular Weight | 155.58 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [6] |

| Typical Purity | ≥98% | [4] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [4] |

| Computed LogP | -1.0992 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

| Storage Conditions | Store at 4°C in a cool, dry place. Keep container tightly sealed. | [2][4][7] |

Spectroscopic Characterization: An Analytical Guide

Validating the identity and purity of starting materials is a non-negotiable aspect of chemical research. This section details the expected spectroscopic signatures of this compound and provides standardized protocols for data acquisition.

Predicted ¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of a molecule's hydrogen framework. For this compound, dissolved in a suitable deuterated solvent like D₂O or DMSO-d₆, we anticipate four distinct signals.

Expected ¹H NMR Signals (400 MHz, D₂O):

-

δ ~3.75 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃). Its singlet nature arises from the absence of adjacent protons for coupling.

-

δ ~4.30 ppm (Triplet or Doublet of Doublets, 1H): This multiplet represents the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-). It will couple with the two diastereotopic protons on the adjacent methylene group.

-

δ ~3.20-3.40 ppm (Multiplet, 2H): These are the two protons of the methylene group adjacent to the amine (-CH₂-NH₃⁺). They are diastereotopic due to the adjacent chiral center, and each will couple with the methine proton, resulting in a complex multiplet.

-

Note: The labile protons from the -OH and -NH₃⁺ groups will typically exchange with D₂O and become invisible or appear as a broad HOD peak. In DMSO-d₆, they would appear as broad, exchangeable signals.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard single-pulse proton spectrum. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals to confirm the proton ratios.

Predicted ¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments within the molecule.

Expected ¹³C NMR Signals (100 MHz, D₂O):

-

δ ~173 ppm: The ester carbonyl carbon (C=O), typically found furthest downfield.

-

δ ~70 ppm: The carbon atom bonded to the hydroxyl group (-CH(OH)-).

-

δ ~52 ppm: The methyl ester carbon (-OCH₃).

-

δ ~45 ppm: The methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

~3400 cm⁻¹ (Strong, Broad): O-H stretch from the hydroxyl group.

-

~3000-2800 cm⁻¹ (Broad): N-H stretch from the primary ammonium salt (-NH₃⁺). This often overlaps with C-H stretches.

-

~1745 cm⁻¹ (Strong, Sharp): C=O stretch from the ester carbonyl group. This is a highly diagnostic peak.

-

~1200-1000 cm⁻¹ (Strong): C-O stretches from the ester and alcohol moieties.

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it behaves in reactions is crucial for its application.

Synthetic Pathway: Fischer Esterification

A common and robust method for synthesizing this compound is the Fischer esterification of the parent amino acid, isoserine (3-amino-2-hydroxypropanoic acid), using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and also acts as a dehydrating agent.

Caption: Synthetic workflow for Methyl 3-amino-2-hydroxypropanoate HCl.

Experimental Protocol: Synthesis [8]

-

Setup: Suspend isoserine (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: Cool the suspension in an ice bath (0°C). Add thionyl chloride (1.2-1.5 equivalents) dropwise via a syringe. Causality Note: This exothermic reaction generates HCl gas; slow, cooled addition is critical for safety and control.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

Reactivity Profile

The molecule's three functional groups offer distinct sites for chemical modification, making it a versatile intermediate.

Caption: Key reactivity pathways for the core molecule.

-

Primary Amine (-NH₂): Acts as a nucleophile. It readily undergoes acylation to form amides, alkylation, and reductive amination. Protecting this group (e.g., as a Boc or Cbz derivative) is often a key first step in a multi-step synthesis.

-

Secondary Alcohol (-OH): Can be acylated to form esters or alkylated to form ethers. Its nucleophilicity is lower than the amine's.

-

Methyl Ester (-COOCH₃): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with other amines to form different amides.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

This compound is classified as an irritant. All personnel must review the Safety Data Sheet (SDS) before use.

| GHS Classification | Hazard Statement | Source |

| Skin Irritation | H315: Causes skin irritation | [1][2] |

| Eye Irritation | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[2]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

Long-Term Storage and Stability

For maximum shelf-life, store the compound in a tightly sealed container in a refrigerator (4°C) or a cool, dry place away from incompatible substances like strong oxidizing agents.[2][4][7] Its hydrochloride form provides good stability against degradation under these conditions.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing complex, high-value molecules.

-

Pharmaceutical Intermediates: It is a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final drug product.

-

Chiral Synthesis: It is employed in the preparation of beta-blockers, which are used to manage cardiovascular conditions.[6] Furthermore, it serves as a synthon for creating certain antibiotics and other therapeutic agents where precise molecular architecture is essential.[6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chemical Label. (n.d.). methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride.

-

PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- MySkinRecipes. (n.d.). Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride.

-

PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a publication detailing synthesis of similar compounds.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate.

-

PubChem. (n.d.). 3-Amino-2-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.

Sources

- 1. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. 186393-00-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 186393-00-0 | LHA39300 [biosynth.com]

- 6. Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride [myskinrecipes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the MEK1/2 Inhibitor Selumetinib

A Note on Chemical Identification: The CAS number 186393-00-0 provided in the query corresponds to the chemical entity Methyl 3-amino-2-hydroxypropanoate hydrochloride[1][2][3][4][5][6][7][8]. This compound is a chemical intermediate with limited publicly available data regarding its use in drug development[9]. The extensive details requested in the prompt, such as mechanism of action, clinical trial data, and therapeutic uses, align with the well-documented profile of Selumetinib (also known by its research codes AZD6244 and ARRY-142886)[10][11][12][13]. Selumetinib is a potent MEK1/2 inhibitor with a different CAS number (606143-52-6)[14]. This guide will focus on Selumetinib to meet the in-depth requirements of the intended audience.

Selumetinib: A Targeted Approach to Modulating the RAS/RAF/MEK/ERK Signaling Pathway

Selumetinib has emerged as a significant therapeutic agent in the realm of targeted oncology and for the management of specific genetic disorders[15][16]. Its development and application are rooted in a deep understanding of the cellular signaling cascades that drive cell proliferation and survival. This guide provides a comprehensive overview of Selumetinib, from its fundamental chemical properties to its clinical applications, for researchers, scientists, and drug development professionals.

I. Core Chemical and Pharmacological Properties

Selumetinib is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2)[10][13][17]. Its unique binding mechanism confers high specificity and reduces the likelihood of off-target effects.

| Property | Value | Source |

| IUPAC Name | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole- 5-carboxylic acid (2-hydroxy-ethoxy)-amide | [13] |

| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ | [17] |

| Molecular Weight | 457.68 g/mol | [14] |

| CAS Number | 606143-52-6 | [14] |

| Mechanism of Action | MEK1 and MEK2 inhibitor | [16][17][18] |

II. Mechanism of Action: Interruption of a Critical Signaling Cascade

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival[10][18]. In many cancers and certain genetic disorders like Neurofibromatosis type 1 (NF1), this pathway is hyperactivated due to mutations in upstream components like RAS or RAF, leading to uncontrolled cell proliferation[16][18].

Selumetinib exerts its therapeutic effect by specifically inhibiting MEK1 and MEK2, the kinases directly upstream of ERK1 and ERK2[15][18]. By binding to a site distinct from the ATP-binding pocket, Selumetinib induces a conformational change in MEK, preventing it from phosphorylating and activating ERK1/2[10]. This blockade effectively halts the downstream signaling cascade, leading to a reduction in cell proliferation and, in some cases, the induction of apoptosis (programmed cell death)[10][18].

III. Therapeutic Applications and Clinical Evidence

Selumetinib has been investigated in a variety of oncological and non-oncological settings. Its most notable success has been in the treatment of Neurofibromatosis type 1 (NF1)-related plexiform neurofibromas (PNs)[15][16].

Neurofibromatosis Type 1 (NF1):

NF1 is a genetic disorder characterized by the growth of tumors along nerves[19]. Selumetinib is the first FDA-approved treatment for pediatric patients with NF1 and inoperable PNs[12][15]. Clinical trials have demonstrated that Selumetinib can lead to significant reductions in tumor volume and associated pain, improving the quality of life for these patients[12][15].

| Clinical Trial | Patient Population | Key Findings |

| SPRINT (Phase II) | Children with NF1 and inoperable PNs | 68% of patients had a partial response (≥20% decrease in tumor volume).[12] |

| NCT02407405 (Phase II) | Adults with NF1 and inoperable PNs | 69% of patients achieved a partial response, with a median change in PN volume of -22%.[20] The objective response rate was 63.6% in another report of this study.[21] |

Oncological Indications:

Selumetinib has also been evaluated in various cancers where the MAPK pathway is implicated, including:

-

Non-small cell lung cancer (NSCLC): In combination with docetaxel, Selumetinib has shown a modest but significant benefit[15].

-

Differentiated thyroid cancer: It has demonstrated efficacy in this setting[15].

-

Advanced melanoma: Clinical trials have explored its use in patients with BRAF mutations[15].

IV. Experimental Protocols: Assessing MEK Inhibition

A crucial aspect of preclinical and clinical research involving Selumetinib is the quantification of its inhibitory effect on the MEK pathway. Western blotting is a standard technique for this purpose.

Protocol: Western Blot for Phospho-ERK1/2

-

Cell Lysis:

-

Treat cancer cell lines with varying concentrations of Selumetinib for a specified duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates and load equal amounts onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-ERK1/2 to total ERK1/2 ratio indicates successful MEK inhibition by Selumetinib.

-

V. Safety and Tolerability

Selumetinib is generally well-tolerated, with most adverse effects being mild to moderate in severity[13]. Common side effects include skin rash, diarrhea, vomiting, and fatigue[13][15]. While less frequent, more severe cardiovascular and ocular toxicities can occur and require careful monitoring[13].

VI. Conclusion

Selumetinib represents a successful example of targeted therapy, effectively inhibiting the MEK1/2 kinases in the hyperactivated RAS/RAF/MEK/ERK pathway. Its approval for the treatment of NF1-related plexiform neurofibromas has provided a much-needed therapeutic option for this patient population. Ongoing research continues to explore its potential in various cancers, both as a monotherapy and in combination with other agents, further solidifying its role in precision medicine.

References

- The Science Behind Selumetinib: Mechanism of Action and Clinical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. (2021). PMC - NIH.

- What is the mechanism of Selumetinib? (2024). Patsnap Synapse.

- What is Selumetinib used for? (2024). Patsnap Synapse.

- Exploring the Therapeutic Potential of Selumetinib in Oncology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Selumetinib (AZD6244) MEK1/2 Inhibitor. (2024). Selleck Chemicals.

- 186393-00-0 | Methyl 3-amino-2-hydroxypropionate hydrochloride. (n.d.). ChemScene.

- Selumetinib | C17H15BrClFN4O3. (n.d.). PubChem.

- Selumetinib Granules for Neurofibromatosis (SPRINKLE Trial). (n.d.). withpower.com.

- MEK 1/2 Inhibitor Selumetinib (AZD6244 Hydrogen Sulfate) in Adults With Neurofibromatosis Type 1 (NF1) and Inoperable Plexiform Neurofibromas. (n.d.). ClinicalTrials.gov.

- Phase II trial of the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886 Hydrogen Sulfate) in adults with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas (PN). (2020). ASCO Publications.

- This compound. (n.d.). AK Scientific, Inc..

- Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial. (2025). Nature Medicine.

- This compound | 186393-00-0. (n.d.). Biosynth.

- Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (n.d.). PMC - PubMed Central.

- selumetinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Phase I study of the MEK1/2 inhibitor selumetinib (AZD6244) hydrogen sulfate in children and young adults with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas (PNs). (2014). ASCO Publications.

- 186393-00-0 | CAS DataBase. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- Breakthrough Therapy Selumetinib Exhibits Objective Response, Clinical Benefit in Adults With Neurofibromas. (2019). Targeted Oncology.

- 186393-00-0|this compound. (n.d.). BLD Pharm.

- SAFETY DATA SHEETS. (n.d.).

- Selumetinib for Plexiform Neurofibroma · Info for Participants. (n.d.). withpower.com.

- This compound. (n.d.). Apollo Scientific.

- Cas 186393-00-0,(RS)-3-amino-2-hydroxypropionic acid methyl. (n.d.).

- 186393-00-0 Cas No. | this compound. (n.d.). Apollo.

- This compound | 186393-00-0. (n.d.). Sigma-Aldrich.

- This compound. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. aksci.com [aksci.com]

- 3. This compound | 186393-00-0 | LHA39300 [biosynth.com]

- 4. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 186393-00-0|this compound|BLD Pharm [bldpharm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | 186393-00-0 [sigmaaldrich.com]

- 8. poetry.arizona.edu [poetry.arizona.edu]

- 9. lookchem.com [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Selumetinib Granules for Neurofibromatosis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Selumetinib used for? [synapse.patsnap.com]

- 17. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride

Abstract

(R)-methyl 3-amino-2-hydroxypropanoate hydrochloride, a chiral building block of significant interest in the pharmaceutical and fine chemical industries, demands synthetic strategies that are both efficient and stereoselective. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of chiral pool synthesis, asymmetric synthesis, and biocatalytic routes, offering not just procedural details but also the underlying chemical principles that govern these transformations. This guide emphasizes field-proven insights and self-validating protocols to ensure technical accuracy and practical applicability.

Introduction: The Significance of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride

(R)-methyl 3-amino-2-hydroxypropanoate hydrochloride, also known as (R)-isoserine methyl ester hydrochloride, is a valuable chiral intermediate. Its structure, featuring a primary amine, a secondary alcohol, and a methyl ester on a three-carbon backbone with a defined stereocenter, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This includes but is not limited to novel β-amino acids, peptidomimetics, and various active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic steps.

The stereochemical integrity of the C2 hydroxyl group is paramount for the biological activity of many target molecules derived from this building block. Consequently, the development of synthetic routes that provide high enantiomeric purity is a critical focus of research and process development. This guide will explore the most prominent and effective strategies to achieve this.

Chiral Pool Synthesis: A Practical Approach from D-Serine

The "chiral pool" is a collection of abundant, enantiopure natural products that serve as readily available starting materials for asymmetric synthesis.[1] D-serine, a naturally occurring amino acid, is an ideal and cost-effective starting material for the synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride. This approach leverages the inherent chirality of D-serine to establish the desired stereochemistry in the final product.

The synthesis involves a two-step process:

-

Esterification: Protection of the carboxylic acid of D-serine as a methyl ester.

-

Stereoretentive Deamination: Conversion of the α-amino group to a hydroxyl group with retention of configuration.

Step 1: Esterification of D-Serine

The esterification of D-serine is most commonly achieved by reacting it with methanol in the presence of an acid catalyst, with thionyl chloride (SOCl₂) being a particularly effective reagent.[2] The reaction proceeds smoothly to yield D-serine methyl ester hydrochloride.

Mechanism: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid of D-serine, activating it towards nucleophilic attack by methanol. The amino group is also protonated to form the ammonium hydrochloride salt.

Caption: Esterification of D-Serine to its methyl ester hydrochloride.

Experimental Protocol: Synthesis of D-Serine Methyl Ester Hydrochloride [2]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-serine (e.g., 10.0 g, 95.1 mmol) in anhydrous methanol (e.g., 100 mL).

-

Reagent Addition: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (e.g., 7.60 mL, 104.2 mmol) dropwise to the stirred suspension, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 24 hours or gently reflux (35-40 °C) for 20-48 hours until the reaction is complete (monitored by TLC).[2][3]

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.

-

Purification: Wash the solid with a non-polar solvent such as hexane (e.g., 3 x 25 mL) and dry under vacuum to yield D-serine methyl ester hydrochloride.[2]

| Parameter | Value | Reference |

| Starting Material | D-Serine | [2] |

| Reagents | Methanol, Thionyl Chloride | [2] |

| Reaction Time | 24 h (RT) or 20-48 h (reflux) | [2][3] |

| Yield | ~97% | [2] |

Step 2: Stereoretentive Deamination of D-Serine Methyl Ester Hydrochloride

The conversion of the α-amino group of D-serine methyl ester to a hydroxyl group with retention of configuration is the crucial step in this synthesis. This is typically achieved through diazotization with a nitrite salt (e.g., sodium nitrite) in an acidic aqueous solution, followed by nucleophilic substitution by water.

Mechanism of Stereoretention: The diazotization of primary aliphatic amines typically proceeds through an unstable diazonium intermediate, which can lead to a carbocation and subsequent racemization.[4] However, in the case of α-amino acids with a β-hydroxyl group like serine, neighboring group participation can occur. The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the diazonium group to form a transient α-lactone or epoxide-like intermediate. Subsequent attack by water on this intermediate proceeds with inversion of configuration at the reaction center. Since the formation of the intermediate also involved an inversion, the net result is retention of the original stereochemistry.

Caption: Stereoretentive deamination of D-serine methyl ester.

Experimental Protocol: Synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride

-

Reaction Setup: Dissolve D-serine methyl ester hydrochloride (e.g., 10.0 g, 64.3 mmol) in water (e.g., 50 mL) in a round-bottom flask and cool to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (e.g., 5.3 g, 76.8 mmol) in water (e.g., 20 mL) dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

-

Work-up: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) to yield (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride.

| Parameter | Value |

| Starting Material | D-Serine Methyl Ester HCl |

| Reagents | Sodium Nitrite, HCl |

| Reaction Temperature | 0-5 °C |

| Expected Product | (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride |

Asymmetric Synthesis: The Sharpless Aminohydroxylation

For situations where a chiral pool starting material is not desired or available, de novo asymmetric synthesis provides a powerful alternative. The Sharpless Asymmetric Aminohydroxylation (AA) is a highly effective method for the stereoselective synthesis of 1,2-amino alcohols from alkenes.[5]

This approach would utilize a readily available achiral starting material, such as methyl acrylate, and introduce both the hydroxyl and amino functionalities in a single, stereocontrolled step.

Reaction Principle: The Sharpless AA reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source.[6] The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, thus determining the absolute stereochemistry of the product.

Caption: Sharpless Asymmetric Aminohydroxylation of methyl acrylate.

Conceptual Protocol for Sharpless Asymmetric Aminohydroxylation

-

Reaction Setup: In a suitable solvent (e.g., a mixture of t-butanol and water), combine the nitrogen source (e.g., a chloramine salt) and the chiral ligand (e.g., (DHQ)₂PHAL).

-

Catalyst Addition: Add the osmium tetroxide catalyst.

-

Substrate Addition: Add methyl acrylate to the reaction mixture.

-

Reaction: Stir the reaction at a controlled temperature (often room temperature or below) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction and perform an appropriate work-up, followed by purification (e.g., chromatography) to isolate the N-protected amino alcohol. Subsequent deprotection and salt formation would yield the final product.

Advantages and Considerations:

-

High Enantioselectivity: The Sharpless AA is renowned for its ability to deliver products with high enantiomeric excess.

-

Convergent: Both the amino and hydroxyl groups are introduced in a single step.

-

Reagent Cost and Toxicity: Osmium tetroxide is toxic and expensive, which can be a consideration for large-scale synthesis.

| Parameter | Value | Reference |

| Starting Material | Methyl Acrylate | [5] |

| Key Reagents | OsO₄, Chiral Ligand, Nitrogen Source | [6] |

| Stereocontrol | Chiral Ligand | [6] |

| Product | N-protected precursor of the target molecule | [1] |

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis.[7] Enzymes can catalyze reactions with high stereoselectivity under mild conditions, often in aqueous media. For the synthesis of (R)-methyl 3-amino-2-hydroxypropanoate, several biocatalytic strategies can be envisioned.

One promising approach involves the use of ene-reductases for the asymmetric bioreduction of a suitable prochiral precursor.[3] For instance, the reduction of methyl 2-(aminomethyl)acrylate could potentially yield the desired product.

Caption: Biocatalytic synthesis using an ene-reductase.

Conceptual Biocatalytic Protocol

-

Enzyme and Substrate Preparation: Prepare a buffered aqueous solution containing the chosen enzyme (as a whole-cell catalyst or a purified enzyme) and the prochiral substrate.

-

Reaction: Incubate the mixture under controlled temperature and pH with gentle agitation. A co-factor regeneration system may be required.

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC.

-

Work-up and Purification: Once the reaction is complete, separate the biocatalyst (e.g., by centrifugation for whole cells). Extract the product from the aqueous phase and purify as needed.

Advantages and Considerations:

-

High Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity.

-

Mild Reaction Conditions: Biocatalytic reactions are typically run at or near ambient temperature and pressure in aqueous media.

-

Environmental Sustainability: This approach avoids the use of harsh reagents and organic solvents.

-

Substrate Scope and Enzyme Availability: The applicability of this method depends on the availability of a suitable enzyme that can act on the specific substrate.

Characterization of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present (O-H, N-H, C=O).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the enantiomeric purity of the product.

Conclusion

The synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride can be effectively achieved through several distinct strategies. The chiral pool approach starting from D-serine offers a practical and cost-effective route that is well-suited for many applications. For instances where a de novo synthesis is preferred, the Sharpless Asymmetric Aminohydroxylation provides a highly stereoselective, albeit more complex, alternative. Looking towards the future, biocatalytic methods hold great promise for developing more sustainable and efficient manufacturing processes for this valuable chiral building block. The choice of the optimal synthetic route will ultimately depend on factors such as scale, cost, available resources, and the specific purity requirements of the final application.

References

- BenchChem. (2025).

-

Request PDF. (2025). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

Organic Syntheses. (n.d.). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE. Retrieved from [Link]

- Michelotti, A., et al. (2017). Development and Scale-Up of Stereoretentive α-Deuteration of Amines. Organic Process Research & Development, 21(10), 1741–1744.

- AK LECTURES. (2019, August 21).

- Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.

- Molecules. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. 25(6), 1313.

-

Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]

-

ResearchGate. (n.d.). Sharpless Asymmetrische Amino-Hydroxylierung. Retrieved from [Link]

- Chemistry LibreTexts. (2024, September 22). 29.

-

Organic & Biomolecular Chemistry. (n.d.). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Retrieved from [Link]

- PubMed. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.

-

RSC Publishing. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Retrieved from [Link]

- Google Patents. (n.d.). WO2012128985A1 - Continuous flow process for the production of diazo esters.

-

PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- DEAMINATION : Mechanism ,Types , Examples and significance. (2020, March 25). [Video]. YouTube.

- Deamination of Amino Acids. (2016, August 4). [Video]. YouTube.

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Preparation of methyl ester of L-serine. Retrieved from [Link]

-

PMC. (n.d.). l-Serine methyl ester hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

ResearchGate. (n.d.). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

- Semantic Scholar. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i.

-

PMC. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]

-

Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

Sources

- 1. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Diazotisation [organic-chemistry.org]

- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

A Comprehensive Technical Guide to the Starting Materials for Methyl 3-amino-2-hydroxypropanoate Hydrochloride

Introduction: The Significance of Methyl 3-amino-2-hydroxypropanoate Hydrochloride in Modern Drug Development

This compound, also known as isoserine methyl ester hydrochloride, is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile intermediate for creating complex molecules with specific stereochemistry, which is often critical for biological activity and therapeutic efficacy.[1] This guide provides an in-depth exploration of the primary and alternative starting materials for the synthesis of this valuable compound, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of different synthetic strategies to inform rational and efficient synthesis design.

Primary Synthetic Route: Esterification of 3-Amino-2-hydroxypropanoic Acid (Isoserine)

The most direct and conventional approach to this compound is the esterification of its parent amino acid, 3-amino-2-hydroxypropanoic acid, commonly known as isoserine. This method is widely employed for the synthesis of amino acid esters due to its straightforward nature and generally high yields.

Starting Material Focus: 3-Amino-2-hydroxypropanoic Acid (Isoserine)

Isoserine is a non-proteinogenic α-hydroxy-β-amino acid and an isomer of the more common amino acid, serine.[2] Unlike serine, isoserine is not found in naturally occurring proteins and is primarily produced synthetically.[1] The availability and purity of isoserine are paramount for the successful synthesis of its methyl ester.

Several synthetic routes to isoserine have been reported. A notable method involves a two-step process starting from L-asparagine.[3] In this process, the primary amino group of L-asparagine is selectively converted to a hydroxyl group using sodium nitrite in aqueous acetic acid, yielding (S)-3-carbamoyl-2-hydroxypropionic acid.[3] Subsequent Hofmann rearrangement of this intermediate affords (S)-isoserine in good yield.[3][4] Other approaches include the enzymatic conversion of L-threonine.[5]

The Fischer-Speier Esterification: A Reliable Workhorse

The conversion of isoserine to its methyl ester hydrochloride is typically achieved through a Fischer-Speier esterification. This reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst. The acid serves a dual purpose: it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, and it protonates the amino group, forming the hydrochloride salt and preventing it from interfering with the reaction.

Two of the most common acid catalysts employed for this transformation are thionyl chloride (SOCl₂) and anhydrous hydrogen chloride (HCl) gas.

Method 1: Thionyl Chloride in Methanol

This is a highly effective method for amino acid esterification as the reagents are readily available and the reaction byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 3-amino-2-hydroxypropanoic acid (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

If crystallization is slow, the addition of a co-solvent like diethyl ether or methyl tert-butyl ether can facilitate precipitation.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Causality and Insights:

The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and also generates HCl in situ, which acts as the catalyst and forms the hydrochloride salt. The refluxing in methanol provides the necessary thermal energy to overcome the activation energy of the esterification. The final product precipitates as the hydrochloride salt, which is typically less soluble in the methanolic ether mixture, facilitating its isolation.

Method 2: Anhydrous HCl in Methanol

This classic method involves bubbling anhydrous HCl gas through methanol to generate a solution of methanolic HCl, which is then used to esterify the amino acid.

Experimental Protocol:

-

Prepare a saturated solution of anhydrous HCl in methanol by bubbling dry HCl gas through anhydrous methanol cooled in an ice bath. The concentration can be determined by titration.

-

Suspend 3-amino-2-hydroxypropanoic acid (1 equivalent) in the prepared methanolic HCl solution.

-

Stir the mixture at room temperature or under gentle reflux for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid or oil can be triturated with diethyl ether to induce crystallization.

-

Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality and Insights:

This method avoids the use of the corrosive and hazardous thionyl chloride. However, it requires the handling of anhydrous HCl gas, which has its own safety considerations. The reaction times are generally longer compared to the thionyl chloride method. The workup is straightforward, primarily involving the removal of the solvent and excess HCl.

Comparative Analysis of Esterification Methods

| Parameter | Thionyl Chloride Method | Anhydrous HCl Method |

| Reagents | 3-Amino-2-hydroxypropanoic acid, Methanol, Thionyl Chloride | 3-Amino-2-hydroxypropanoic acid, Methanol, Anhydrous HCl |

| Reaction Time | 2-4 hours | 12-24 hours |

| Temperature | Reflux (~65 °C) | Room Temperature to Reflux |

| Yield | Generally high (>90%) | Good to high |

| Safety | Requires careful handling of SOCl₂ (corrosive, toxic fumes) | Requires handling of anhydrous HCl gas (corrosive) |

| Byproducts | SO₂, HCl (gaseous) | None (excess HCl removed by evaporation) |

Diagram of the Esterification Workflow

Caption: Workflow for the synthesis of this compound via esterification.

Alternative Synthetic Route: Aminohydroxylation of an Unsaturated Ester

An alternative strategy to construct the Methyl 3-amino-2-hydroxypropanoate backbone is through the aminohydroxylation of an α,β-unsaturated ester, such as methyl acrylate. This approach builds the molecule from a simpler, achiral starting material and introduces the amino and hydroxyl functionalities in a single step.

Starting Material Focus: Methyl Acrylate

Methyl acrylate is a readily available and inexpensive bulk chemical, making it an attractive starting point from an industrial perspective. It provides the three-carbon backbone and the methyl ester functionality required for the target molecule.

The Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation is a powerful method for the enantioselective synthesis of 1,2-amino alcohols from alkenes.[6] By applying this methodology to methyl acrylate, it is possible to introduce the amino and hydroxyl groups in a stereocontrolled manner.

The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand (derivatives of dihydroquinine or dihydroquinidine) and a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate.[6]

Diagram of the Aminohydroxylation Route

Caption: Alternative synthesis via Sharpless Asymmetric Aminohydroxylation.

Causality and Insights:

This route offers the significant advantage of potentially establishing the desired stereochemistry directly from an achiral precursor. The choice of the chiral ligand dictates the enantioselectivity of the reaction. However, this method involves the use of the highly toxic and volatile osmium tetroxide, which requires specialized handling procedures. The initial product is an N-protected amino alcohol, which would necessitate a subsequent deprotection step to yield the free amine, followed by hydrochloride salt formation.

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, is typically a crystalline solid. Purification is most commonly achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether.

Characterization of the final product should include:

-

Melting Point: To assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, hydroxyl, amine hydrochloride).

-

Mass Spectrometry (MS): To determine the molecular weight.

Conclusion: Strategic Selection of Starting Materials

The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost-effectiveness, and scalability of the process.

-

3-Amino-2-hydroxypropanoic acid (Isoserine) represents the most direct and well-established starting material. The esterification reaction is robust and generally high-yielding. The primary consideration for this route is the availability and cost of isoserine.

-

Methyl acrylate offers an alternative, convergent approach that can potentially control stereochemistry from an achiral precursor. This route is attractive from a raw material cost perspective but involves more complex and hazardous reagents.

For laboratory-scale synthesis and applications where isoserine is readily accessible, the esterification route is often preferred for its simplicity and reliability. For industrial-scale production, a thorough evaluation of the costs and scalability of both the isoserine synthesis and the asymmetric aminohydroxylation route would be necessary to determine the most economically viable pathway. This guide provides the fundamental knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

-

Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652. (URL: [Link])

-

Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride. MySkinRecipes. (URL: [Link])

-

Synthesis of (S)-Isoserine. (URL: [Link])

-

Isoserine. Wikipedia. (URL: [Link])

-

3-Amino-2-hydroxypropanoate. PubChem. (URL: [Link])

-

Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Isoserine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-2-hydroxypropanoate hydrochloride

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for methyl 3-amino-2-hydroxypropanoate hydrochloride (CAS No. 186393-00-0).[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chemical intermediate.

Introduction: A Profile of this compound

This compound is a bifunctional organic molecule featuring a methyl ester, a hydroxyl group, and an amine hydrochloride salt. Its structure presents inherent stability challenges that necessitate a thorough understanding for its effective use in research and manufacturing.

Chemical Structure:

Figure 1: Chemical structure of this compound.

This guide will delve into the critical aspects of the compound's stability, including its physicochemical properties, potential degradation pathways, and the analytical methodologies required for its assessment.

Physicochemical Properties and Their Impact on Stability

A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| CAS Number | 186393-00-0 | [1][2][3][4] |

| Physical Form | Solid | |

| Hygroscopicity | As a hydrochloride salt, it is expected to be hygroscopic. | [5] |

The presence of the hydrochloride salt significantly influences the compound's properties, most notably its hygroscopicity.[5] The propensity to absorb atmospheric moisture is a critical factor that can initiate and accelerate degradation processes.[5]

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical behavior of a molecule under stress conditions.[6][7] For this compound, the following degradation pathways are of primary concern:

Figure 2: Potential Degradation Pathways.

Hydrolysis

The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction would yield 3-amino-2-hydroxypropanoic acid and methanol. The rate of hydrolysis is expected to be catalyzed by both acid and base. Given that the compound is a hydrochloride salt, the initial pH in an aqueous solution will be acidic, which can influence the hydrolysis rate. The hygroscopic nature of the salt makes moisture a critical parameter to control.[5][8]

Oxidation

The secondary alcohol and the primary amine in the molecule are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion impurities. This can lead to the formation of a variety of degradation products, including ketones, aldehydes, and carboxylic acids.

Photodegradation

Amino acid derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.[9][10] The absorbed energy can lead to the formation of reactive species and subsequent degradation of the molecule.[9] Photostability studies are therefore crucial to determine the need for protection from light during storage and handling.

Thermolysis

Elevated temperatures can provide the energy required to initiate degradation reactions. For a related compound, methyl 3-hydroxypropanoate, thermal decomposition can lead to the formation of methyl acrylate and water via a unimolecular elimination reaction.[11] Similar or other thermal degradation pathways could be possible for this compound.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of all potential degradation reactions, particularly thermolysis. |

| Humidity | Keep in a tightly sealed container in a dry place.[5] | To prevent moisture absorption, which can lead to hydrolysis and other moisture-induced degradation.[5] |

| Light | Protect from light. | To prevent photodegradation.[9][10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |

| Incompatible Materials | Avoid contact with strong bases and oxidizing agents. | To prevent chemical reactions that would degrade the compound. |

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Proposed Stability-Indicating HPLC Method

The following is a proposed starting point for the development of a stability-indicating HPLC method. Method optimization and validation would be required.

Figure 3: Proposed HPLC Method Workflow.

Rationale for Method Choices:

-

C18 Column: A versatile reversed-phase column suitable for separating polar to moderately nonpolar compounds.

-

Acidified Mobile Phase: The use of formic acid helps to ensure good peak shape for the amine-containing analyte by suppressing the ionization of residual silanols on the stationary phase.

-

Gradient Elution: A gradient of water and acetonitrile will likely be necessary to elute the polar parent compound and any less polar degradation products.

-

UV Detection at 210 nm: The molecule lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.

Forced Degradation Study Protocol

A forced degradation study is a critical component of validating a stability-indicating method and understanding the degradation profile of the compound.[6]

Experimental Protocol:

-